Triethylgallium - 1115-99-7

Triethylgallium

Catalog Number: EVT-307462
CAS Number: 1115-99-7
Molecular Formula: C6H15Ga
Molecular Weight: 156.91 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Triethylgallium (TEGa) is a volatile organometallic compound frequently employed as a source of gallium in the synthesis of semiconductors like gallium arsenide (GaAs) and gallium nitride (GaN) [, , ]. It belongs to the class of alkyl-metal compounds and plays a crucial role in various vapor deposition techniques, including metal-organic chemical vapor deposition (MOCVD), metal-organic vapor phase epitaxy (MOVPE), and molecular beam epitaxy (MBE) [, , ].

Future Directions
  • Advanced Growth Techniques: Investigating the use of TEGa in novel growth techniques, such as atomic layer epitaxy [], for enhanced control over layer thickness and composition at the atomic level.
  • Novel Materials: Exploring TEGa's applicability in growing emerging materials like dilute nitride semiconductors (e.g., GaAsN) [] and antimonide-based materials (e.g., Ga(NAsSb)) [] for applications in optoelectronics and photovoltaics.

Trimethylgallium (TMGa)

Compound Description: Trimethylgallium (TMGa) is an organometallic compound frequently used as a precursor in semiconductor growth techniques like metal-organic chemical vapor deposition (MOCVD) and molecular beam epitaxy (MBE) for synthesizing gallium-containing semiconductor materials such as gallium arsenide (GaAs) and gallium nitride (GaN). [, , , , , , , , , , ]

Relevance: TMGa is structurally similar to Triethylgallium, with methyl groups replacing the ethyl groups. While both serve as gallium sources in semiconductor growth, they exhibit different decomposition temperatures and carbon incorporation tendencies. TMGa generally decomposes at higher temperatures than Triethylgallium but often leads to higher carbon impurity levels in grown films, particularly at lower growth temperatures. [, , , , , , , , , , ]

Diethylgallium (DEG)

Compound Description: Diethylgallium (DEG) is an intermediate formed during the thermal decomposition of Triethylgallium on GaAs surfaces. Its presence is identified by static secondary ion mass spectrometry (SSIMS) and temperature-programmed desorption (TPD) techniques. [, ]

Relevance: DEG represents an important stage in the breakdown of Triethylgallium during semiconductor growth. It can either desorb from the surface or further decompose to yield gallium atoms, influencing the growth process and carbon incorporation levels. [, ]

Tertiarybutylarsine (TBAs)

Compound Description: Tertiarybutylarsine (TBAs) is an organoarsenic compound used as an alternative arsenic source in MOCVD growth of GaAs. It is considered less toxic and hazardous compared to arsine (AsH3), a commonly used arsenic precursor. []

Relevance: TBAs complements Triethylgallium in MOCVD growth by providing the arsenic component needed for GaAs formation. Its use highlights the exploration of alternative, less hazardous precursors for semiconductor manufacturing. []

Arsine (AsH3)

Compound Description: Arsine is a highly toxic gas commonly used as the arsenic source in MOCVD and MBE growth of GaAs. It is known for its efficiency in arsenic incorporation but poses significant safety concerns due to its high toxicity. [, , , , , , , , , , , ]

Relevance: Arsine is frequently used alongside Triethylgallium in GaAs growth, providing the arsenic necessary for the semiconductor material. Research often compares the growth characteristics and impurity incorporation using arsine with alternative arsenic precursors like TBAs, highlighting efforts to find safer alternatives. [, , , , , , , , , , , ]

Phenylarsine (C6H5AsH2)

Compound Description: Phenylarsine is an organoarsenic compound proposed as a potential alternative to arsine for GaAs growth. It exhibits different decomposition pathways compared to arsine, potentially influencing the growth mechanisms and impurity incorporation. []

Relevance: Similar to TBAs, phenylarsine represents an alternative arsenic source to be used with Triethylgallium in GaAs growth. Its exploration underscores the ongoing search for safer and less toxic precursors in semiconductor manufacturing. []

Trimethylamine Alane (TMAA)

Compound Description: Trimethylamine alane (TMAA) is an organoaluminum compound used as an aluminum source in semiconductor growth, particularly in MOCVD. It is known for its relatively low decomposition temperature compared to traditional trialkyl aluminum precursors. [, ]

Relevance: TMAA is used in conjunction with Triethylgallium for the growth of aluminum gallium arsenide (AlGaAs). Its lower decomposition temperature allows for lower growth temperatures, potentially leading to reduced carbon incorporation and improved material quality compared to using triethylaluminum. [, ]

Dimethylamine Gallane (DMAG)

Compound Description: Dimethylamine gallane (DMAG) is an organogallium compound investigated as a potential alternative gallium source in MOCVD. It is expected to decompose at lower temperatures compared to traditional trialkyl gallium precursors like Triethylgallium. [, ]

Relevance: DMAG serves as a direct alternative to Triethylgallium in MOCVD growth. Its lower decomposition temperature is expected to enable lower growth temperatures, potentially reducing carbon incorporation and improving the quality of grown semiconductor layers. [, ]

Trimethylindium (TMIn)

Compound Description: Trimethylindium (TMIn) is an organoindium compound commonly used as an indium source in MOCVD and MBE for the growth of indium-containing semiconductor materials like indium gallium arsenide (InGaAs) and indium phosphide (InP). [, , ]

Relevance: TMIn is used with Triethylgallium to synthesize ternary compound semiconductors like InGaAs. The ratio of these precursors determines the final indium and gallium content in the grown material. [, , ]

Trisdimethylaminoarsenic (TDMAAs)

Compound Description: Trisdimethylaminoarsenic (TDMAAs) is an organoarsenic compound investigated as an alternative arsenic source in semiconductor growth. It is considered less toxic than arsine and may offer different decomposition pathways, potentially influencing the growth process and material properties. [, , ]

Relevance: TDMAAs acts as an alternative arsenic source to arsine, often used alongside Triethylgallium in MBE growth of GaAs. Its decomposition characteristics and potential for lower carbon incorporation make it an attractive alternative to conventional arsenic precursors. [, , ]

Monoethylarsine (MEAs)

Compound Description: Monoethylarsine (MEAs) is another organoarsenic compound explored as a less toxic arsenic source alternative to arsine in CBE growth of InGaAs. []

Relevance: Similar to other alternative arsenic precursors, MEAs can be paired with Triethylgallium and TMIn for InGaAs growth. Its use in CBE demonstrates the continuous exploration of less hazardous precursors for semiconductor materials. []

Disilane (Si2H6)

Compound Description: Disilane is a silicon hydride gas used as a silicon doping source in the growth of n-type GaAs. [, ]

Relevance: Disilane is used in conjunction with Triethylgallium and AsH3 for silicon doping of GaAs. Its incorporation allows for controlled n-type conductivity in the grown semiconductor material. [, ]

Tri-isobutylgallium (TIBG)

Compound Description: Tri-isobutylgallium (TIBG) is an organogallium compound explored as an alternative gallium source to Triethylgallium in the growth of GaAs and AlGaAs by MOMBE. []

Relevance: TIBG represents a potential replacement for Triethylgallium in specific growth scenarios. It exhibits different decomposition characteristics and can potentially lead to reduced carbon and oxygen impurity incorporation in the grown semiconductor layers, particularly at low temperatures. []

Ethyldimethylindium (EDMI)

Compound Description: Ethyldimethylindium (EDMI) is an organoindium precursor used in MOCVD growth. []

Relevance: EDMI can be used alongside Triethylgallium for the growth of ternary semiconductor materials like GaInP. Their relative concentrations determine the final composition of the grown material. []

Trisdimethylaminoantimony (TDMASb)

Compound Description: Trisdimethylaminoantimony (TDMASb) is an organoantimony compound investigated as a potential antimony source for the growth of gallium antimonide (GaSb) by MOMBE. []

Relevance: TDMASb complements Triethylgallium in the growth of GaSb, offering a different approach to introducing antimony into the material compared to traditional antimony sources. []

Diethylgallium Ethoxide (Et2GaOEt)

Compound Description: Diethylgallium ethoxide (Et2GaOEt) is an organometallic compound explored as a potential gallium source for β-Ga2O3 growth by MOVPE. Its structure incorporates a Ga-O bond, which might offer advantages in oxide material growth. []

Relevance: Et2GaOEt presents an alternative gallium source to Triethylgallium specifically for β-Ga2O3 growth. Its pre-existing Ga-O bond may influence decomposition pathways and potentially reduce the need for high oxygen concentrations during the growth process. []

Dimethylhydrazine (DMHy)

Compound Description: Dimethylhydrazine (DMHy) is a nitrogen-containing compound explored as a nitrogen source for incorporating nitrogen into GaAs to form GaAsN alloys. [, ]

Relevance: DMHy is used in conjunction with Triethylgallium and arsenic sources to grow GaAsN materials. The incorporation of nitrogen allows for band gap engineering in GaAs, enabling applications in optoelectronic devices. [, ]

Nitrogen trifluoride (NF3)

Compound Description: Nitrogen trifluoride (NF3) is another nitrogen-containing compound investigated as a nitrogen source for incorporating nitrogen into GaAs to form GaAsN alloys. []

Relevance: Like DMHy, NF3 is used alongside Triethylgallium to incorporate nitrogen into GaAs, enabling the band gap tuning of the material. The choice of nitrogen precursor can affect the nitrogen incorporation efficiency and the properties of the resulting GaAsN material. []

Source and Classification

Triethylgallium falls under the category of organometallic compounds, specifically classified as a trialkylgallium. It is synthesized through methods that typically involve alkylation reactions, utilizing gallium trichloride and ethyl Grignard reagents or triethylaluminium .

Synthesis Analysis

Methods

The synthesis of triethylgallium can be accomplished through several methods:

Technical Details

The one-step synthesis method reported yields approximately 77% purity of triethylgallium by controlling the reaction conditions such as temperature and stirring rate during the addition of reactants .

Molecular Structure Analysis

Structure

Triethylgallium has a tetrahedral molecular geometry, with the gallium atom at the center bonded to three ethyl groups. The structure can be represented as follows:

Ga C2H5)3\text{Ga}\quad \text{ C}_2\text{H}_5)_3

Data

  • Molecular Weight: Approximately 162.67 g/mol
  • Density: Approximately 0.87 g/cm³
  • Boiling Point: Around 130 °C
Chemical Reactions Analysis

Reactions

Triethylgallium participates in various chemical reactions:

  1. Oxidation: It readily oxidizes in air to form gallium alkoxides:
    Ga C2H5)3+0.5O2Ga C2H5)2(OEt)\text{Ga C}_2\text{H}_5)_3+0.5\text{O}_2\rightarrow \text{Ga C}_2\text{H}_5)_2(\text{OEt})
  2. Alcoholysis: Reaction with ethanol yields similar alkoxide products:
    Ga C2H5)3+EtOHGa C2H5)2(OEt)+EtH\text{Ga C}_2\text{H}_5)_3+\text{EtOH}\rightarrow \text{Ga C}_2\text{H}_5)_2(\text{OEt})+\text{EtH}
  3. Redistribution Reactions: It can also engage in redistribution reactions with gallium trichloride:
    2Ga C2H5)3+GaCl33Ga C2H5)2Cl2\text{Ga C}_2\text{H}_5)_3+\text{GaCl}_3\rightarrow 3\text{Ga C}_2\text{H}_5)_2Cl

Technical Details

These reactions are significant for synthesizing other gallium compounds and modifying surface properties during semiconductor fabrication.

Mechanism of Action

Triethylgallium acts primarily as a source of gallium during MOVPE processes. The mechanism involves its thermal decomposition or reaction with other precursors to deposit gallium onto substrates, forming thin films of gallium-containing materials. The process typically entails:

  1. Vaporization: Triethylgallium is vaporized and transported to the reaction chamber.
  2. Decomposition or Reaction: Upon reaching elevated temperatures, it decomposes or reacts with other gases (like phosphine or arsine) to form desired compound semiconductors.
  3. Film Growth: The resulting compounds deposit onto substrates, forming layers essential for electronic devices.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Sweet odor due to alkoxide formation upon exposure to moisture.
  • Solubility: Soluble in organic solvents but reacts violently with water.

Chemical Properties

  • Reactivity: Highly reactive; pyrophoric nature requires careful handling under inert atmospheres.
  • Stability: Stable under anhydrous conditions but can decompose upon contact with moisture or air.

Relevant data indicate that triethylgallium must be stored and handled using air-free techniques due to its sensitivity to moisture .

Applications

Triethylgallium finds extensive applications in various scientific fields:

  1. Semiconductor Manufacturing: Used primarily in MOVPE for producing high-purity gallium-based semiconductor materials such as Gallium Arsenide (GaAs) and Gallium Phosphide (GaP), crucial for optoelectronic devices like LEDs and solar cells .
  2. Nanotechnology: Employed in the growth of nanowires and other nanoscale structures due to its ability to facilitate precise control over material composition during deposition processes .
  3. Research Applications: Investigated for its potential use in organic synthesis reactions where it acts as a non-nucleophilic base for generating enolates from ketones and other substrates .

Properties

CAS Number

1115-99-7

Product Name

Triethylgallium

IUPAC Name

triethylgallane

Molecular Formula

C6H15Ga

Molecular Weight

156.91 g/mol

InChI

InChI=1S/3C2H5.Ga/c3*1-2;/h3*1H2,2H3;

InChI Key

RGGPNXQUMRMPRA-UHFFFAOYSA-N

SMILES

CC[Ga](CC)CC

Canonical SMILES

CC[Ga](CC)CC

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